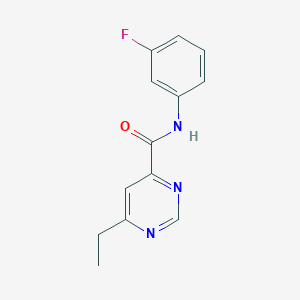![molecular formula C18H27N3O3 B6473832 4-{[(3-methylpyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide CAS No. 2640958-26-3](/img/structure/B6473832.png)
4-{[(3-methylpyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-methylpyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is an intriguing compound often explored within medicinal chemistry and pharmacological research. It features a piperidine core linked to a pyridine derivative and an oxolane moiety, a structure that may lend itself to various biological activities.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with 3-methyl-4-pyridinol, reacting with chloromethyl piperidine under basic conditions (e.g., potassium carbonate) to form the intermediate compound.
Step 2: : This intermediate is then coupled with oxolan-2-ylmethylamine using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) under appropriate solvents such as dichloromethane or DMF.
Industrial Production Methods
The industrial scale synthesis often involves optimized, scalable procedures including high-throughput batch reactors or continuous flow systems to ensure maximum yield and purity. Key aspects are tight control over reaction temperatures, pH, and solvent purities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes selective oxidation reactions when exposed to oxidizing agents like KMnO4 or H2O2.
Reduction: : The compound can be reduced using agents like LiAlH4 or NaBH4, particularly affecting the pyridine ring.
Substitution: : Electrophilic and nucleophilic substitutions can occur, especially at the methyl-pyridine moiety, using appropriate halides or nucleophiles.
Common Reagents and Conditions
Reagents such as Pd/C (for hydrogenation), Grignard reagents (for nucleophilic additions), and various organic solvents (e.g., THF, chloroform) are commonly used.
Major Products
The major products from these reactions often include derivatives with altered functional groups on the pyridine ring or modifications to the piperidine core.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific applications:
Chemistry: : Acts as a ligand in metal-catalyzed reactions and serves as a precursor for synthesizing more complex molecules.
Biology: : Used in studies focusing on enzyme inhibition, receptor binding assays, and as a probe in biochemical assays.
Medicine: : Explored as a potential therapeutic agent for its interaction with various biological targets like enzymes and receptors.
Industry: : Utilized in the development of new materials with specific properties due to its unique chemical structure.
Mecanismo De Acción
4-{[(3-methylpyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide exerts its effects primarily through interactions with specific molecular targets.
Molecular Targets: : Enzymes and receptors, often modulating their activity or function.
Pathways Involved: : The compound may affect cellular pathways like signal transduction or metabolic pathways through binding and modulation of key proteins.
Comparación Con Compuestos Similares
When compared to compounds like 4-{[(4-pyridyl)methyl]oxy}-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide, several unique features stand out:
Structural Differences: : The presence of the 3-methyl group on the pyridine ring introduces steric and electronic differences.
Unique Interactions: : Different binding affinities and selectivity for biological targets due to these structural variances.
List of Similar Compounds: : Other analogs include 4-{[(3-fluoropyridin-4-yl)oxy]methyl} derivatives, showcasing variations in substituent groups on the pyridine ring.
Propiedades
IUPAC Name |
4-[(3-methylpyridin-4-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-11-19-7-4-17(14)24-13-15-5-8-21(9-6-15)18(22)20-12-16-3-2-10-23-16/h4,7,11,15-16H,2-3,5-6,8-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPFUPSGWJUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473751.png)

![4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473760.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)
![1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473768.png)
![4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6473786.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6473793.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide](/img/structure/B6473794.png)
![2-(5-chloro-2-methylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6473807.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B6473811.png)
![6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6473814.png)
![4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6473829.png)
![1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6473840.png)
![4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6473843.png)
